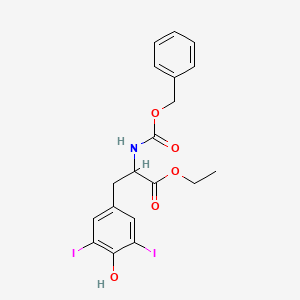
Z-3,5-Diiodo-l-tyrosine ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-3,5-Diiodo-l-tyrosine ethyl ester: is a synthetic derivative of the amino acid tyrosine. It is characterized by the presence of two iodine atoms at the 3 and 5 positions on the phenyl ring of the tyrosine molecule. This compound is primarily used in research settings and has applications in various scientific fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-3,5-Diiodo-l-tyrosine ethyl ester typically involves the iodination of l-tyrosine followed by esterification. The process can be summarized as follows:
Iodination: l-tyrosine is treated with iodine and an oxidizing agent, such as sodium iodate, to introduce iodine atoms at the 3 and 5 positions on the phenyl ring.
Esterification: The iodinated tyrosine is then reacted with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
化学反応の分析
Types of Reactions: Z-3,5-Diiodo-l-tyrosine ethyl ester can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Deiodinated derivatives.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
Z-3,5-Diiodo-l-tyrosine ethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its effects on cellular processes and as a tool to investigate the role of iodinated tyrosine derivatives in biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in thyroid-related disorders, due to its structural similarity to thyroid hormones.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical chemistry.
作用機序
The mechanism of action of Z-3,5-Diiodo-l-tyrosine ethyl ester involves its interaction with specific molecular targets and pathways. Due to its structural similarity to thyroid hormones, it can bind to thyroid hormone receptors and modulate their activity. This interaction can influence various physiological processes, including metabolism, growth, and development.
類似化合物との比較
3,5-Diiodo-l-tyrosine: A closely related compound without the ethyl ester group.
l-Tyrosine: The parent amino acid without iodine substitution.
Thyroxine (T4): A naturally occurring thyroid hormone with four iodine atoms.
Uniqueness: Z-3,5-Diiodo-l-tyrosine ethyl ester is unique due to its specific iodination pattern and the presence of an ethyl ester group. This combination imparts distinct chemical and biological properties, making it valuable for specialized research applications.
生物活性
Z-3,5-Diiodo-L-Tyrosine ethyl ester (CAS 102202-92-6) is a synthetic derivative of the amino acid L-tyrosine, characterized by the presence of two iodine atoms at the 3 and 5 positions of its aromatic ring, along with an ethyl ester group. This unique structure enhances its lipophilicity and biological activity, making it a compound of interest in various fields, particularly in medicinal chemistry and thyroid hormone research.
- Molecular Formula : C19H19I2NO5
- Molecular Weight : 594.14 g/mol
- Structural Features :
- Two iodine atoms substituted at positions 3 and 5.
- Ethyl ester group attached to the carboxyl group.
This compound functions primarily through its interaction with thyroid hormone receptors. It mimics the effects of natural thyroid hormones by binding to these receptors, thereby modulating gene expression and influencing metabolic pathways such as energy expenditure and lipid metabolism. This interaction is crucial for understanding its potential therapeutic applications.
Biological Activities
The compound exhibits several biological activities, which are summarized as follows:
- Thyroid Hormone Mimetic Activity : It has been shown to bind to thyroid hormone receptors, influencing metabolic processes similar to those affected by natural thyroid hormones.
- Potential Antitumor Activity : Some studies suggest that iodinated tyrosine derivatives may exhibit antitumor properties due to their structural similarity to thyroid hormones .
- Peptide Synthesis : this compound serves as a building block for synthesizing peptides that can target various biological pathways.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives. Below is a summary of key findings:
Case Studies
-
Thyroid Hormone Analog Studies :
Research has shown that this compound can mimic certain effects of thyroid hormones in vitro. For instance, it was found to activate amino acid transport systems in embryonic cells, suggesting its potential role in developmental biology . -
Antitumor Activity :
A study exploring the antitumor effects of iodinated tyrosine derivatives found that compounds similar to this compound exhibited cytotoxic effects against certain cancer cell lines. This suggests a promising avenue for further research into its therapeutic potential .
Comparative Analysis with Similar Compounds
This compound can be compared with other iodinated tyrosine derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Z-Tyrosine | Unsubstituted aromatic ring | Basic structure without halogen substitution |
| 3-Iodotyrosine | Iodine at position 3 | Single iodine substitution |
| 5-Iodotyrosine | Iodine at position 5 | Single iodine substitution |
| Diiodotyrosine | Iodines at positions 3 and 5 | Similar substitution but lacks ethyl ester |
This compound stands out due to its dual iodine substitution and enhanced lipophilicity, which may increase its binding affinity with biological targets compared to other analogs.
特性
分子式 |
C19H19I2NO5 |
|---|---|
分子量 |
595.2 g/mol |
IUPAC名 |
ethyl 3-(4-hydroxy-3,5-diiodophenyl)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C19H19I2NO5/c1-2-26-18(24)16(10-13-8-14(20)17(23)15(21)9-13)22-19(25)27-11-12-6-4-3-5-7-12/h3-9,16,23H,2,10-11H2,1H3,(H,22,25) |
InChIキー |
VTFCOFWKAQDPBP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















